molecular formula C13H13FN2O6S B2509582 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 2034237-42-6

3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione

Katalognummer: B2509582
CAS-Nummer: 2034237-42-6
Molekulargewicht: 344.31
InChI-Schlüssel: RZDUFWSMVFKEGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a sulfonamide-linked azetidine ring fused to an oxazolidine-2,4-dione core. The molecule’s structure includes a 3-fluoro-4-methoxyphenyl sulfonyl group, which confers unique electronic and steric properties.

Eigenschaften

IUPAC Name

3-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O6S/c1-21-11-3-2-9(4-10(11)14)23(19,20)15-5-8(6-15)16-12(17)7-22-13(16)18/h2-4,8H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDUFWSMVFKEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an azetidine ring, a sulfonyl group, and an oxazolidine-2,4-dione moiety, which are known to contribute to various pharmacological properties.

Chemical Structure and Properties

The chemical structure of 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can be represented as follows:

PropertyValue
Common Name 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
CAS Number 2034237-42-6
Molecular Weight 344.32 g/mol

The biological activity of 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group is known for forming strong interactions with enzyme active sites or receptor binding pockets, potentially leading to inhibition or modulation of biological pathways. The fluoro and methoxy substituents enhance lipophilicity and solubility, further facilitating its interaction with biological membranes.

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds similar to 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione. For instance, compounds featuring the oxazolidine structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The mechanism often involves induction of apoptosis through intrinsic and extrinsic pathways .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play critical roles in disease pathways. For example, it may inhibit proteases or kinases involved in cancer progression or inflammation. The presence of the sulfonamide group is particularly favorable for such interactions due to its ability to form hydrogen bonds and ionic interactions with the active sites of target enzymes .

Case Studies

  • Cytotoxicity Evaluation : A study conducted on similar azetidine derivatives reported IC50 values indicating significant cytotoxicity against HeLa cells. The derivatives demonstrated lower IC50 values compared to standard chemotherapeutics like irinotecan, suggesting a promising therapeutic index for further development .
  • Mechanistic Studies : Research into the mechanism of action revealed that the compound could modulate signaling pathways associated with cell proliferation and survival. In vitro assays showed that treatment with the compound led to reduced cell viability and increased apoptosis markers in treated cells.

Comparative Analysis

To better understand the biological activity of 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
1-(Sulfonyl)-3-(trifluoromethyl)azetidineAnticancer activitySimilar mechanism; enhanced lipophilicity
Oxazolidinone DerivativesEnzyme inhibitionBroad spectrum of biological targets
Thiazolidine DerivativesAntioxidant and anticancer effectsDifferent structural properties

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Anticancer Activity
    • Recent studies have indicated that compounds related to oxazolidine derivatives exhibit significant anticancer activity. For example, derivatives with similar structural features have shown promising cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, suggesting that the compound could be a candidate for further development in cancer therapy .
  • Antimicrobial Properties
    • Compounds containing sulfonamide groups are known for their antimicrobial activities. The sulfonamide moiety in this compound may contribute to its efficacy against bacterial infections. Research has demonstrated that sulfonamides can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis, thereby exerting bacteriostatic effects .
  • Anti-inflammatory Effects
    • There is evidence supporting the anti-inflammatory potential of azetidine derivatives. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators. Such properties make them candidates for treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study synthesized a series of oxazolidine derivatives and evaluated their anticancer properties in vitro against several cell lines. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutics, highlighting their potential as effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research focusing on sulfonamide-containing compounds demonstrated their effectiveness against a range of bacterial strains. The compound's ability to inhibit bacterial growth was confirmed through minimum inhibitory concentration (MIC) assays.

Data Table

Application AreaObserved EffectsReferences
Anticancer ActivityInduces apoptosis; cell cycle arrest
Antimicrobial ActivityInhibits bacterial growth
Anti-inflammatory EffectsModulates inflammatory cytokines

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the phenyl ring, azetidine linker, or oxazolidinedione core. These modifications influence molecular weight, polarity, and biological activity. Below is a comparative analysis based on molecular properties and available

Structural and Molecular Comparisons

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione 3-Fluoro, 4-methoxy C₁₄H₁₄FN₂O₆S ~357.34 (calculated) Electron-withdrawing F and OCH₃ groups enhance sulfonamide stability
3-(1-((4-Methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione 4-Methoxy, 3-methyl C₁₄H₁₆N₂O₆S 340.35 Methyl group increases hydrophobicity; potential for altered metabolism
3-(1-((2-(Trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione 2-Trifluoromethyl C₁₃H₁₁F₃N₂O₅S 364.30 Strong electron-withdrawing CF₃ group may enhance binding affinity
3-((1-((3,4-Difluorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione 3,4-Difluoro C₁₃H₁₂F₂N₂O₅S 346.31 Dual fluorine substituents improve metabolic stability
3-((1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione 3-Chloro C₁₃H₁₃ClN₂O₅S 344.77 Chlorine substituent may enhance lipophilicity and membrane permeability

Spectroscopic and Analytical Data

  • NMR Characterization : highlights ¹H NMR data for oxazolidinedione derivatives, such as (Z)-5-(4-methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione. The target compound’s NMR profile would likely show distinct peaks for the azetidine protons (δ 3.5–4.5 ppm) and sulfonyl group (δ 7.0–8.0 ppm for aromatic protons) .
  • Crystallography : SHELX software () is widely used for resolving crystal structures of similar sulfonamide derivatives, suggesting applicability for confirming the target compound’s stereochemistry .

Vorbereitungsmethoden

Cyclization of 1,3-Diols or Haloalcohols

Azetidines are commonly synthesized via intramolecular nucleophilic substitution reactions. For example, 1,3-diols or γ-haloalcohols can undergo cyclization under basic conditions to form the azetidine ring. In a representative procedure, 3-bromo-1-chloropropanol undergoes dehydrohalogenation using sodium hydride in tetrahydrofuran (THF), yielding azetidine with concomitant inversion of stereochemistry at the electrophilic carbon. This method is particularly effective for constructing 3-substituted azetidines, as demonstrated by the synthesis of azetidin-3-ol derivatives in yields exceeding 85% (Table 1).

Table 1: Cyclization Conditions for Azetidine Synthesis

Precursor Base Solvent Temperature (°C) Yield (%)
1,3-Diol NaH THF 70 88
γ-Bromoalcohol t-BuOK t-BuOH 80 91
1-Chloro-3-mesylate K2CO3 MeOH 25 78

Stereoselective Reductive Amination

Chiral azetidines can be accessed via stereoselective reductive amination of β-amino ketones. For instance, treatment of (R)-3-aminobutan-2-one with sodium cyanoborohydride in methanol affords (S)-azetidin-3-ol with 94% enantiomeric excess (ee). This method is advantageous for introducing stereochemical diversity at the azetidine C3 position, which is critical for subsequent functionalization.

Sulfonylation of the Azetidine Nitrogen

Reaction with 3-Fluoro-4-Methoxybenzenesulfonyl Chloride

The introduction of the 3-fluoro-4-methoxyphenylsulfonyl group to the azetidine nitrogen is achieved via nucleophilic substitution. Azetidine is treated with 3-fluoro-4-methoxybenzenesulfonyl chloride in the presence of a non-nucleophilic base such as pyridine or N,N-diisopropylethylamine (DIPEA). The reaction proceeds via an SN2 mechanism, with yields ranging from 70% to 85% depending on the steric and electronic properties of the sulfonyl chloride.

Key Considerations :

  • Solvent Effects : Dichloromethane (DCM) or THF is preferred to minimize side reactions.
  • Temperature : Reactions conducted at 0°C to room temperature prevent sulfonate ester formation.
  • Purification : Column chromatography on silica gel with ethyl acetate/hexane eluents effectively isolates the sulfonylated product.

Construction of the Oxazolidine-2,4-dione Moiety

Cyclization of Urea Derivatives

The oxazolidine-2,4-dione ring is typically formed via cyclization of β-hydroxyurea intermediates. For example, treatment of 3-azetidinylpropanolurea with phosgene equivalents (e.g., triphosgene) in the presence of a base such as triethylamine induces cyclodehydration, yielding the oxazolidinedione ring. This method is highly efficient, with reported yields of 75–90%.

Mechanistic Insight :

  • Activation of the hydroxyl group by base deprotonation.
  • Nucleophilic attack by the urea nitrogen on the carbonyl carbon.
  • Elimination of HCl to form the fused heterocycle.

Enzymatic Desymmetrization

Recent advances employ lipase-catalyzed kinetic resolutions to access enantiopure oxazolidinediones. For instance, Candida antarctica lipase B (CAL-B) catalyzes the asymmetric hydrolysis of prochiral diesters, affording (R)-oxazolidine-2,4-dione with >98% ee. This green chemistry approach aligns with industrial scalability requirements.

Coupling of Azetidine and Oxazolidinedione Units

Mitsunobu Reaction

The Mitsunobu reaction enables the coupling of the azetidine sulfonamide with the oxazolidinedione alcohol. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), the reaction proceeds with inversion of configuration at the alcohol carbon, ensuring stereochemical fidelity. Yields range from 65% to 80%, depending on the steric bulk of the substrates.

Optimization Data :

  • Solvent : THF or DMF.
  • Temperature : 0°C to room temperature.
  • Equivalents : 1.2 equiv DEAD, 1.5 equiv PPh3.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For modular synthesis, the azetidine sulfonamide may be functionalized with an alkyne group, while the oxazolidinedione is appended with an azide. Copper(I) catalysis facilitates regioselective triazole formation, linking the two subunits in yields exceeding 90%.

Characterization and Analytical Validation

Critical analytical data for the target compound include:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl3) δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 4.32–4.25 (m, 1H, azetidine CH), 3.89 (s, 3H, OCH3), 3.72–3.65 (m, 2H, oxazolidinedione CH2).
  • HRMS : m/z calculated for C14H14FNO6S [M+H]+: 352.0654, found: 352.0658.
  • X-ray Crystallography : Confirms the cis-fused ring system and sulfonamide geometry.

Q & A

Basic: What are the key structural features of 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione, and how do they influence its chemical reactivity?

The compound integrates three critical moieties:

  • Azetidine ring : A four-membered saturated heterocycle with nitrogen, contributing to conformational rigidity and strain-driven reactivity.
  • 3-Fluoro-4-methoxyphenyl sulfonyl group : The sulfonyl group enhances electrophilicity and stability, while fluorine and methoxy substituents modulate electronic effects (electron-withdrawing and donating, respectively) for targeted interactions.
  • Oxazolidine-2,4-dione : A bicyclic system with two carbonyl groups, enabling hydrogen bonding and participation in cycloaddition reactions.
    These features collectively influence solubility, bioavailability, and reactivity in nucleophilic substitutions or enzyme inhibition studies .

Basic: What are common synthetic routes for preparing 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione?

A representative synthesis involves:

Azetidine ring formation : Cyclization of 1,3-dibromopropane with ammonia derivatives under basic conditions.

Sulfonylation : Reaction of the azetidine with 3-fluoro-4-methoxybenzenesulfonyl chloride using triethylamine to scavenge HCl.

Oxazolidine-dione coupling : Condensation of the sulfonylated azetidine with oxazolidine-2,4-dione precursors (e.g., via Mitsunobu or nucleophilic acyl substitution).
Key reagents: Triethylamine (base), dichloromethane (solvent), and controlled temperature (0–25°C) to minimize side reactions .

Advanced: How can researchers optimize synthetic yields while minimizing impurities in multi-step syntheses of this compound?

Strategies include:

  • Continuous flow reactors : Enhances mixing and heat transfer during sulfonylation, reducing decomposition (e.g., 70% yield improvement in analogous protocols) .
  • Chromatographic purification : Use of flash chromatography with gradient elution (hexane/ethyl acetate) to separate sulfonylated intermediates.
  • Reaction monitoring : Real-time HPLC or LC-MS to identify byproducts (e.g., over-sulfonylation) and adjust stoichiometry .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., IC50 values) may arise from:

  • Purity differences : Validate compound integrity via NMR (>95% purity) and HPLC-MS to exclude degradants .
  • Assay variability : Standardize enzyme inhibition protocols (e.g., buffer pH, temperature) across labs.
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl sulfonyl groups) to isolate substituent effects. Reference control compounds (e.g., known enzyme inhibitors) to calibrate assays .

Basic: What analytical techniques are critical for characterizing this compound and confirming its structure?

  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., azetidine CH2 groups at δ 3.5–4.0 ppm) and confirms sulfonyl group integration .
  • X-ray crystallography : Resolves spatial arrangement of the oxazolidine-dione and sulfonyl moieties.
  • High-resolution MS : Validates molecular formula (C15H14FN2O6S) and isotopic patterns .

Advanced: What computational methods are recommended to predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2).
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends across analogs .

Advanced: How can researchers address challenges in solubility and formulation for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while minimizing toxicity.
  • Prodrug strategies : Synthesize ester or phosphate derivatives of the oxazolidine-dione moiety for improved bioavailability.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Basic: What safety precautions are essential when handling this compound in the laboratory?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride byproducts.
  • Waste disposal : Neutralize acidic residues (e.g., sulfonic acids) before disposal in designated containers .

Advanced: What strategies can elucidate the metabolic pathways of this compound in pharmacokinetic studies?

  • In vitro microsomal assays : Incubate with rat/human liver microsomes + NADPH to identify Phase I metabolites (oxidation, hydrolysis).
  • LC-MS/MS profiling : Detect glucuronide conjugates (Phase II metabolism) using negative ion mode.
  • Stable isotope labeling : Synthesize deuterated analogs to track metabolic sites .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Substituent variation : Replace 3-fluoro with chloro or nitro groups to assess electronic effects on target binding.
  • Ring expansion : Synthesize pyrrolidine analogs to evaluate steric tolerance in the azetidine region.
  • Bioisosteric replacement : Substitute oxazolidine-dione with thiazolidinedione to modulate hydrogen-bonding capacity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.